3,5-di(2H3)methoxybenzoicacid
Description
3,5-di(2H3)methoxybenzoic acid is a deuterated derivative of 3,5-dimethoxybenzoic acid (CAS 1132-21-4), where the methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring are replaced with trideuteriomethoxy (-OCD₃) groups. This isotopic substitution is commonly employed in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to serve as an internal standard, enabling precise quantification and tracking of non-deuterated analogs in complex biological matrices . The molecular formula of the deuterated compound is C₉H₅D₆O₄, with a calculated molecular weight of approximately 188.18 g/mol (vs. 182.18 g/mol for the non-deuterated form). The deuteration reduces metabolic degradation rates due to the kinetic isotope effect, making it valuable in pharmacokinetic and metabolic stability studies .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
InChI Key |
IWPZKOJSYQZABD-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(=O)O)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-di(2H3)methoxybenzoic acid typically involves the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction temperature ranges from 80-150°C, and the reaction pressure is between 0.18-1.4 MPa. The resulting solution is then mixed with alkali metal hydroxide and water, followed by hydrolysis and acidification to obtain the final product .
Industrial Production Methods: Industrial production of methoxybenzoic acids, including 3,5-di(2H3)methoxybenzoic acid, often employs a one-pot process that is low in alkali consumption, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-di(2H3)methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
3,5-di(2H3)methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound serves as a plant metabolite and is involved in metabolic reactions in plants.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3,5-di(2H3)methoxybenzoic acid involves its interaction with molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may modulate gene expression and induce oxidative stress, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3,5-di(2H3)methoxybenzoic acid with key methoxybenzoic acid derivatives:
Key Differences and Research Findings
Isotopic Effects: The deuterated compound exhibits a higher molecular weight (~188.18 vs. 182.18) and distinct MS fragmentation patterns compared to its non-deuterated counterpart, enabling unambiguous detection in LC-MS/HRGC-MS workflows . The C-D bond in the methoxy groups confers greater metabolic stability, as observed in studies using deuterated eicosanoids and odorants .
In contrast, 3,5-dimethoxy-4-hydroxybenzoic acid (CAS 61040-81-1) has a hydroxyl group that significantly increases acidity (pKa ~4.5) compared to purely methoxylated analogs .
Synthetic Utility: Non-deuterated 3,5-dimethoxybenzoic acid is widely used as a precursor in synthesizing polymers and bioactive molecules. The deuterated variant is synthesized via analogous routes, substituting CH₃I with CD₃I during methoxylation .
Biological Interactions :
- 3,5-Dimethoxy-4-hydroxybenzoic acid (isolated from Atractylodes chinensis) demonstrates antioxidant activity, while the deuterated analog’s bioactivity remains unexplored .
Biological Activity
3,5-di(2H3)methoxybenzoic acid is a substituted benzoic acid derivative characterized by two methoxy groups at the 3 and 5 positions. This compound is notable for its biological activity and potential applications in various fields, including pharmacology, agriculture, and industrial chemistry.
- Molecular Formula : C9H10O4
- Molecular Weight : 188.21 g/mol
- IUPAC Name : 3,5-bis(trideuteriomethoxy)benzoic acid
- Canonical SMILES :
COC1=CC(=CC(=C1)C(=O)O)OC
The biological activity of 3,5-di(2H3)methoxybenzoic acid is primarily attributed to its role as a Bronsted acid, where it donates protons to acceptor molecules. This property enables it to interact with various molecular targets, potentially modulating gene expression and inducing oxidative stress within biological systems.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to 3,5-di(2H3)methoxybenzoic acid exhibit significant antioxidant and anti-inflammatory activities. These effects are particularly relevant in the context of chronic diseases where oxidative stress plays a critical role. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of cellular pathways responsible for protein degradation, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
Case Studies
Comparative Analysis with Similar Compounds
A comparison of 3,5-di(2H3)methoxybenzoic acid with other methoxybenzoic acids reveals its unique biological profile:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Insecticidal Activity |
|---|---|---|---|
| 3,5-Di(2H3)methoxybenzoic acid | Moderate | Significant | Not directly studied |
| 3-Methoxybenzoic Acid | Low | Moderate | Low |
| 4-Methoxybenzoic Acid | Moderate | Low | Moderate |
| 3,4-Dimethoxybenzoic Acid | High | High | Not studied |
Synthesis and Applications
The synthesis of 3,5-di(2H3)methoxybenzoic acid typically involves nucleophilic substitution reactions under controlled conditions. This compound serves as a precursor for various organic syntheses and has applications in pharmaceuticals, where it may contribute to the development of new therapeutic agents targeting inflammation and oxidative stress .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 3,5-di(2H3)methoxybenzoic acid. Potential areas of investigation include:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound interacts with cellular pathways.
- Therapeutic Applications : Evaluating its efficacy in clinical settings for conditions linked to oxidative stress.
- Agricultural Uses : Investigating its potential as a natural pesticide or plant growth regulator.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
